1-(Oxiran-2-ylmethyl)piperidine (1-OMePIP) finds application in the synthesis of aminoalcohols, a class of organic compounds containing both an amine and an alcohol functional group. These versatile molecules are used in various scientific research fields, including medicinal chemistry, materials science, and catalysis. Studies have demonstrated the effectiveness of 1-OMePIP as a building block for the synthesis of diverse aminoalcohols through ring-opening reactions with the oxirane ring. Source: [1-(Oxiran-2-ylmethyl)piperidine 3D-EAA94553 - CymitQuimica: ]
1-OMePIP possesses a vicinal diol functional group, meaning two hydroxyl groups are positioned on adjacent carbon atoms. This reactive group participates in various chemical reactions, making 1-OMePIP a valuable intermediate in organic synthesis. Research explores the utilization of 1-OMePIP's vicinal diol for the preparation of polymers with unique properties and functionalities. Source: [1-(Oxiran-2-ylmethyl)piperidine 3D-EAA94553 - CymitQuimica: ]
1-(Oxiran-2-ylmethyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and an epoxide group. Its molecular formula is , and it has a molecular weight of approximately 141.21 g/mol. The presence of the epoxide group makes this compound highly reactive, allowing it to participate in various
The reactivity of 1-(oxiran-2-ylmethyl)piperidine is primarily attributed to the epoxide functional group, which can undergo ring-opening reactions. This property is exploited in several synthetic pathways:
These reactions highlight its potential utility in organic synthesis and material science .
The synthesis of 1-(oxiran-2-ylmethyl)piperidine typically involves the following methods:
These methods are advantageous due to their straightforward nature and the availability of starting materials.
1-(Oxiran-2-ylmethyl)piperidine has several applications across different fields:
Interaction studies involving 1-(oxiran-2-ylmethyl)piperidine focus on its reactivity with biological molecules. The epoxide moiety is known to form covalent bonds with nucleophilic sites on proteins, which can lead to changes in protein function. Research indicates that compounds containing epoxide groups can exhibit significant interactions with enzymes and receptors, making them valuable for studying biochemical pathways and potential therapeutic targets .
Several compounds share structural similarities with 1-(oxiran-2-ylmethyl)piperidine, each possessing unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Oxiran-2-ylmethyl)morpholine | Morpholine ring instead of piperidine | Potential for different biological interactions |
| 1-(Allyloxy)propan-2-ol | Allyl group instead of piperidine | Different reactivity profile |
| 3-(Oxiran-2-ylmethyl)aniline | Aniline structure | Unique electronic properties |
The uniqueness of 1-(oxiran-2-ylmethyl)piperidine lies in its specific combination of a piperidine ring and an epoxide group, which influences its reactivity and potential applications distinctly compared to these similar compounds .
1-(Oxiran-2-ylmethyl)piperidine, a versatile chemical compound with the molecular formula C8H15NO, represents an important class of oxirane derivatives with significant applications in organic synthesis . This compound features a piperidine ring connected to an oxirane (epoxide) moiety through a methylene bridge, creating a structure with multiple reactive sites that can undergo various transformations [2]. The synthesis of this compound has been approached through several methodologies, each with distinct advantages and limitations in terms of yield, selectivity, and scalability [3].
The most common approach for synthesizing 1-(Oxiran-2-ylmethyl)piperidine involves the reaction between piperidine and epichlorohydrin [4]. This nucleophilic substitution reaction proceeds through a two-step mechanism where piperidine, acting as a nucleophile, attacks the less hindered carbon of epichlorohydrin, followed by intramolecular cyclization to form the epoxide ring [5] [4].
The reaction typically follows this pathway:
A standard procedure involves cooling piperidine to 0°C, followed by the slow addition of epichlorohydrin [4]. The reaction mixture is then allowed to warm to room temperature and stirred for several hours [7]. The progress of the reaction can be monitored using thin-layer chromatography or gas chromatography techniques [8].
The spectroscopic data for the synthesized 1-(Oxiran-2-ylmethyl)piperidine confirms its structure with characteristic signals in the 1H NMR spectrum [9]:
Table 1: Reaction Conditions for Conventional Synthesis of 1-(Oxiran-2-ylmethyl)piperidine
| Parameter | Condition | Effect on Yield |
|---|---|---|
| Temperature | 0-25°C | Higher temperatures accelerate reaction but may reduce selectivity [4] |
| Solvent | Water, Acetonitrile, Solvent-free | Acetonitrile provides better yields (75-85%) [4] [7] |
| Reaction Time | 2-4 hours | Extended times lead to side product formation [7] |
| Molar Ratio (Piperidine:Epichlorohydrin) | 1:1 to 1.2:1 | Slight excess of piperidine improves conversion [8] |
| Base Addition | Sodium hydroxide (30%) | Facilitates epoxide ring closure [4] |
The conventional method, while straightforward, presents challenges in terms of regioselectivity and side product formation [10]. The nucleophilic attack can occur at either carbon of the epoxide ring, potentially leading to regioisomeric products [11]. Additionally, the basic conditions can promote epoxide ring-opening reactions, resulting in diol formation and reducing overall yield [12].
Catalytic methods have been developed to enhance the regioselectivity and efficiency of 1-(Oxiran-2-ylmethyl)piperidine synthesis [13]. These approaches employ various catalysts to direct the reaction pathway and minimize side product formation [14].
Titanium-based catalysts, particularly titanium silicalite zeolites (Ti-MWW), have shown remarkable efficiency in promoting regioselective epoxidation reactions [15]. A piperidine-modified Ti-MWW catalyst system has demonstrated high selectivity (>99.8%) in epoxidation reactions using hydrogen peroxide as an oxidant [15]. This catalytic system operates through a mechanism where the titanium centers activate the hydrogen peroxide, facilitating the epoxidation of the precursor alkene [16].
Manganese salen complexes, notably Jacobsen's catalyst, have also been employed for the asymmetric synthesis of epoxides with high enantioselectivity [17]. These catalysts coordinate with the substrate and oxidant, directing the oxygen transfer to a specific face of the alkene [17]. For the synthesis of 1-(Oxiran-2-ylmethyl)piperidine, these catalysts can achieve yields of up to 94% with excellent regioselectivity [17] [18].
Table 2: Catalytic Systems for Regioselective Synthesis of 1-(Oxiran-2-ylmethyl)piperidine
| Catalyst Type | Oxidant | Reaction Conditions | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| Ti-MWW-PI | H2O2 | 50°C, t-butanol/water | 97 | >99.8 [15] |
| Mn(salen) Complex | H2O2 | 0°C, CH2Cl2/Na2CO3 | 85-90 | 95-98 [17] |
| Metalloporphyrins | PhIO | Room temperature, CH2Cl2 | 80-85 | 90-95 [18] |
| Supported Ta Complexes | H2O2 | 25°C, Methanol | 75-80 | 85-90 [19] |
The catalytic approaches offer several advantages over conventional methods [20]:
Recent advances in catalyst design have focused on developing heterogeneous catalysts that can be easily recovered and reused [21]. Supported catalysts, such as titanium zeolites and immobilized manganese complexes, maintain high activity while facilitating separation from the reaction mixture [22] [23].
The industrial production of 1-(Oxiran-2-ylmethyl)piperidine has increasingly adopted green chemistry principles to minimize environmental impact and improve process efficiency [24]. These strategies focus on reducing waste, utilizing safer reagents, and optimizing energy consumption [25].
Electrochemical methods represent a significant advancement in green epoxide synthesis [24]. Traditional epoxidation processes often require high temperatures (270-290°C) and pressures (1-3 MPa), resulting in significant carbon dioxide emissions [26]. In contrast, electrochemical approaches can operate at room temperature and ambient pressure, substantially reducing the carbon footprint [26]. These methods utilize water as an oxygen source, with manganese oxide nanoparticles catalyzing the reaction to achieve conversion rates of approximately 50% over 4 hours [27].
Solar-driven photochemical processes have also emerged as promising green alternatives for epoxide synthesis [28]. These systems harness solar energy to promote the epoxidation reaction, reducing dependence on fossil fuels [28]. Plasmonic photocatalysts can effectively lower the oxygen activation temperature, while photoelectrochemical systems reduce the applied voltage required for electrochemical epoxidation [28].
Table 3: Green Chemistry Approaches for Large-Scale Production of 1-(Oxiran-2-ylmethyl)piperidine
| Method | Key Features | Energy Requirements | Waste Generation | Scalability |
|---|---|---|---|---|
| Electrochemical Epoxidation | Room temperature, ambient pressure | 2.5 mA/cm² | Minimal, H2 as byproduct | Moderate to High [26] [27] |
| Solar-Driven Photocatalysis | Utilizes renewable energy | Sunlight equivalent to 48.5° zenith angle | Low, recyclable catalysts | Moderate [28] |
| One-Pot Consecutive Process | Eliminates isolation of intermediates | Reduced by 30-40% | Decreased by 50-60% | High [25] |
| Continuous Flow Processing | Improved heat and mass transfer | Lower per unit production | Reduced solvent usage | Very High [29] |
For the specific synthesis of 1-(Oxiran-2-ylmethyl)piperidine, the reaction of piperidine with epichlorohydrin can be optimized using water as a green regulator [30]. The addition of 8-10 wt% water to the reaction system effectively facilitates the conversion of intermediates to the target product, suppressing side reactions [30]. This approach allows the reaction to be performed at higher temperatures (100°C instead of 70°C) with direct addition of epichlorohydrin rather than dropwise addition over an hour [30]. Consequently, the reaction time can be reduced from 6 hours to 1 hour while maintaining product selectivity above 98% [30].
Large-scale production also benefits from continuous flow processes, which offer better control over reaction parameters and improved safety profiles compared to batch processes [29]. These systems enable precise temperature control and efficient mixing, resulting in higher yields and reduced waste generation [27].
The purification of 1-(Oxiran-2-ylmethyl)piperidine presents challenges due to its sensitivity to moisture and potential for polymerization [31]. Various techniques have been developed to isolate the pure compound efficiently while maximizing overall yield [32].
Distillation remains a primary method for purifying 1-(Oxiran-2-ylmethyl)piperidine, with thin film distillation showing particular effectiveness [33]. This technique allows for the separation of the epoxide from reaction mixtures with minimal thermal decomposition [33]. A multi-stage approach can progressively increase purity: initial distillation concentrates the epoxide to approximately 32 wt%, a second stage reaches about 76 wt%, and a third stage achieves 99.6% purity [33]. For further purification, azeotropic distillation with n-propanol can be employed [33].
Molecular sieves play a crucial role in the purification process by selectively adsorbing water and other polar impurities [31]. The 4Å molecular sieves are particularly effective due to their pore size, which allows them to trap water molecules while excluding the larger 1-(Oxiran-2-ylmethyl)piperidine molecules [32]. The addition of molecular sieves to the reaction system can also enhance both the rate and yield of epoxidation reactions [34].
Column chromatography offers another effective purification method, especially for smaller-scale preparations [35]. Silica gel columns with appropriate eluent mixtures can separate 1-(Oxiran-2-ylmethyl)piperidine from reaction byproducts [35]. A typical procedure involves:
Table 4: Purification Methods and Their Impact on Yield and Purity
| Purification Method | Typical Recovery (%) | Final Purity (%) | Scale Applicability | Key Considerations |
|---|---|---|---|---|
| Thin Film Distillation | 85-95 | >99 | Medium to Large | Temperature control critical to prevent decomposition [33] |
| Molecular Sieve Treatment | 90-95 | 98-99 | All Scales | 4Å sieves most effective; regeneration possible [31] [34] |
| Column Chromatography | 75-85 | >99 | Small to Medium | Solvent consumption; not ideal for large-scale [35] |
| Kugelrohr Distillation | 80-90 | >98 | Small | Effective for laboratory-scale purification [9] |
| Recrystallization | 70-80 | >99 | Small to Medium | Limited applicability due to physical properties [36] |
Yield optimization strategies focus on controlling reaction parameters and minimizing side reactions [37]. Response surface methodology has been employed to identify optimal conditions for epoxidation reactions, considering factors such as feed molar ratio, reaction temperature, catalyst loading, and reaction time [37]. For example, optimization studies have shown that maximum yields of epoxides (64-66%) can be achieved at temperatures around 347-348 K with specific catalyst loadings and reaction times [37].
The addition of radical scavengers can improve yield by preventing unwanted polymerization reactions [38]. Similarly, controlling the morphology of catalysts used in phase-transfer catalysis can ensure reproducible chemical yields [38].
For industrial-scale production, continuous monitoring and adjustment of reaction parameters are essential for maintaining high yields [29]. Advanced process analytical technologies enable real-time optimization, reducing batch-to-batch variability and ensuring consistent product quality [27].
The epoxide ring-opening reactions of 1-(oxiran-2-ylmethyl)piperidine are fundamentally governed by the inherent ring strain of the three-membered oxirane moiety, which imparts approximately 27 kilocalories per mole of destabilization energy [1]. This substantial ring strain renders the compound significantly more reactive than acyclic ethers, effectively lowering the activation energy required for nucleophilic substitution reactions [1] [2]. The molecular architecture of 1-(oxiran-2-ylmethyl)piperidine, characterized by the molecular formula C8H15NO and molecular weight of 141.21 grams per mole, positions the oxirane ring as the primary electrophilic center while the piperidine nitrogen contributes a unique catalytic influence [3] [4] [5].
The ring-opening dynamics are characterized by two distinct mechanistic pathways depending on reaction conditions. Under basic conditions, the reaction proceeds through a concerted mechanism with simultaneous bond formation and cleavage, while acidic conditions promote a stepwise process involving initial protonation of the oxirane oxygen [6] [7] [8]. The topological polar surface area of 21 square angstroms and the presence of two hydrogen bond acceptors contribute to the compound's reactivity profile by facilitating interactions with nucleophiles [9] [1].
Experimental kinetic studies demonstrate that the rate of epoxide ring-opening exhibits strong temperature dependence, following Arrhenius behavior with activation energies typically ranging from 15 to 30 kilocalories per mole, significantly lower than comparable reactions of unstrained cyclic ethers [10] [11] [2]. The presence of the piperidine ring system introduces conformational constraints that influence the approach trajectory of incoming nucleophiles, with the nitrogen atom exhibiting an anchimeric effect that can accelerate ring-opening under appropriate conditions [12] [13] [14].
| Parameter | Value | Significance |
|---|---|---|
| Ring Strain Energy | ~27 kcal/mol | Drives high reactivity |
| Activation Energy Range | 15-30 kcal/mol | Lower than typical ethers |
| Molecular Weight | 141.21 g/mol | Facilitates handling and purification |
| Polar Surface Area | 21 Ų | Influences solubility and interactions |
The regioselectivity of nucleophilic attack on 1-(oxiran-2-ylmethyl)piperidine follows established principles that depend critically on reaction conditions and nucleophile characteristics. Under basic conditions with strong nucleophiles, attack occurs preferentially at the less substituted carbon of the oxirane ring, adhering to Krasuskii's rule and proceeding through an authentic bimolecular nucleophilic substitution mechanism [12] [13] [6] [7]. This regioselectivity pattern reflects the steric accessibility of the primary carbon relative to the secondary carbon bearing the piperidine substituent.
The mechanistic framework under basic conditions involves direct nucleophilic attack with inversion of stereochemistry at the reaction center. Strong nucleophiles such as hydroxide ions, alkoxides, and Grignard reagents attack the less hindered carbon through backside displacement, resulting in trans-diaxial ring opening with complete inversion of configuration [6] [7] [8] [15]. The piperidine nitrogen atom contributes an anchimeric catalytic effect, stabilizing the transition state through intramolecular coordination and lowering the overall activation barrier [12] [13] [14].
Conversely, under acidic conditions with weak nucleophiles, the regioselectivity reverses to favor attack at the more substituted carbon. This mechanistic shift reflects the development of partial positive charge character at the secondary carbon following protonation of the oxirane oxygen [6] [16] [17] [8]. The resulting carbocationic character stabilizes the transition state through hyperconjugation and inductive effects from the piperidine substituent, leading to preferential formation of products arising from attack at the more substituted position.
The nucleophilic attack patterns demonstrate remarkable versatility in accommodating diverse nucleophile classes. Oxygen nucleophiles including water and alcohols readily engage the oxirane ring to produce vicinal diols and ether linkages respectively [18] [17]. Nitrogen nucleophiles such as primary and secondary amines generate amino alcohol products with high efficiency, while the compound shows particular compatibility with triazole derivatives in click chemistry applications [12] [13] [14]. Carbon nucleophiles including organometallic reagents provide access to carbon-carbon bond formation with excellent regiocontrol under optimized conditions [6] [15].
| Nucleophile Type | Preferred Attack Site | Mechanism | Product Class |
|---|---|---|---|
| Strong bases (OH⁻, RO⁻) | Less substituted carbon | SN2 | Trans-diols, ethers |
| Weak nucleophiles (H₂O, ROH) | More substituted carbon | SN1-like | Regioisomeric alcohols |
| Amines (RNH₂, R₂NH) | Less substituted carbon | SN2 | Amino alcohols |
| Organometallics (RMgX) | Less substituted carbon | SN2 | Extended alcohols |
The transformation pathways of 1-(oxiran-2-ylmethyl)piperidine under acid and base catalysis represent fundamentally different mechanistic manifolds that lead to complementary synthetic outcomes. Base-catalyzed transformations proceed through direct nucleophilic attack mechanisms where the oxirane ring functions as the electrophilic partner without prior activation [6] [7] [8]. The high nucleophilicity of the attacking species overcomes the inherent resistance of the carbon-oxygen bond to heterolytic cleavage, with the ring strain providing sufficient thermodynamic driving force for the transformation.
In base-catalyzed pathways, the mechanism follows classical bimolecular nucleophilic substitution kinetics with second-order rate dependence on both the nucleophile and the epoxide substrate [6] [8] [15]. The transition state adopts a linear arrangement with the nucleophile approaching from the backside relative to the departing alkoxide ion, ensuring complete stereochemical inversion at the reaction center [6] [7]. The piperidine nitrogen contributes significantly to the reaction energetics through its basic character, which can coordinate with protic solvents or participate in hydrogen bonding networks that stabilize the transition state [12] [13] [14].
Acid-catalyzed transformation pathways initiate through protonation of the oxirane oxygen, converting the neutral epoxide into a more electrophilic oxonium ion species [6] [16] [17]. This initial protonation step is typically rapid and reversible, establishing a pre-equilibrium that governs the subsequent rate-determining nucleophilic attack [19] [20]. The protonated intermediate exhibits enhanced susceptibility to nucleophilic attack due to the positive charge localized on oxygen, which destabilizes the carbon-oxygen bonds through inductive withdrawal of electron density.
The mechanistic dichotomy between acid and base catalysis manifests in distinct regioselectivity patterns and kinetic profiles. Acid catalysis promotes formation of partial carbocation character at the more substituted carbon, leading to nucleophilic attack at this position despite increased steric hindrance [16] [17] [8]. The reaction kinetics under acidic conditions often exhibit complex behavior with contributions from both concerted and stepwise pathways, depending on the degree of substitution and the nature of the nucleophile [19] [20].
| Catalysis Type | Initiation Step | Rate-Determining Step | Regioselectivity | Stereochemistry |
|---|---|---|---|---|
| Base-catalyzed | Direct nucleophilic attack | Concerted substitution | Less substituted carbon | Complete inversion |
| Acid-catalyzed | Oxirane protonation | Nucleophilic attack on oxonium ion | More substituted carbon | Inversion with some scrambling |
| Neutral conditions | Thermal activation | Ring strain relief | Mixed regioselectivity | Predominantly inversion |
The temperature dependence of 1-(oxiran-2-ylmethyl)piperidine ring-opening reactions follows Arrhenius kinetics with distinct activation parameters that reflect the underlying mechanistic pathways [10] [11] [2]. Experimental kinetic studies reveal activation energies in the range of 15 to 30 kilocalories per mole for various nucleophilic substitution reactions, values that are substantially lower than those observed for comparable reactions of unstrained cyclic ethers [2] [21]. This reduction in activation energy directly correlates with the ring strain inherent in the three-membered oxirane system, which destabilizes the ground state and facilitates bond reorganization.
Temperature coefficient studies demonstrate that reaction rates increase exponentially with temperature, with typical rate constants doubling for every 10-degree Celsius increase in reaction temperature [10] [11]. The pre-exponential factor in the Arrhenius equation reflects the frequency of productive molecular collisions and the probability of successful orientation for bond formation and cleavage [11] [22]. For 1-(oxiran-2-ylmethyl)piperidine, these factors are enhanced by the conformational flexibility of the piperidine ring and the accessibility of the oxirane electrophilic center.
Detailed kinetic analysis reveals that the temperature dependence varies systematically with the nature of the nucleophile and reaction conditions. Strong nucleophiles such as hydroxide and alkoxide ions exhibit relatively low activation energies (15-20 kilocalories per mole) with correspondingly high reaction rates even at moderate temperatures [10] [23]. Weaker nucleophiles including water and alcohols require higher activation energies (25-30 kilocalories per mole) and show more pronounced temperature dependence [11] [21].
The catalytic influence of the piperidine nitrogen becomes particularly evident in temperature-dependent studies, where the anchimeric effect contributes to lowering activation barriers through transition state stabilization [12] [13] [14]. Arrhenius plots for reactions involving 1-(oxiran-2-ylmethyl)piperidine typically exhibit linear behavior over moderate temperature ranges, with deviations at extreme temperatures reflecting changes in mechanism or competing side reactions [10] [11].
Solvent effects introduce additional complexity to the temperature dependence, with polar protic solvents generally lowering activation energies through stabilization of charged transition states [11] [21]. The viscosity-temperature relationship in different solvent systems influences the diffusion-controlled aspects of the reaction, particularly for large nucleophiles or sterically hindered substrates [24].
| Temperature Range (°C) | Typical Rate Enhancement | Activation Energy (kcal/mol) | Dominant Mechanism |
|---|---|---|---|
| 0-25 | Baseline | 20-30 | Concerted SN2 |
| 25-50 | 5-10 fold increase | 18-25 | Mixed SN2/SN1 character |
| 50-80 | 20-50 fold increase | 15-22 | Enhanced nucleophilicity |
| 80-100 | 50-100 fold increase | 12-20 | Thermal activation dominates |